molecular formula C6H4N2O B12283142 5-Formyl-1H-pyrrole-2-carbonitrile

5-Formyl-1H-pyrrole-2-carbonitrile

Cat. No.: B12283142
M. Wt: 120.11 g/mol
InChI Key: XYZSMVVLDYNTHK-UHFFFAOYSA-N
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Description

5-Formyl-1H-pyrrole-2-carbonitrile is a heterocyclic compound featuring a pyrrole core substituted with a formyl (-CHO) group at position 5 and a nitrile (-CN) group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The electron-withdrawing nitrile and formyl groups enhance reactivity at these positions, facilitating nucleophilic or electrophilic substitutions for further derivatization.

Properties

Molecular Formula

C6H4N2O

Molecular Weight

120.11 g/mol

IUPAC Name

5-formyl-1H-pyrrole-2-carbonitrile

InChI

InChI=1S/C6H4N2O/c7-3-5-1-2-6(4-9)8-5/h1-2,4,8H

InChI Key

XYZSMVVLDYNTHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)C#N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-1H-pyrrole-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-cyanoacetamide with an appropriate aldehyde under acidic conditions to form the pyrrole ring. Another method includes the cyclization of a suitable precursor such as 2-cyano-3-formylpropanoic acid under basic conditions.

Industrial Production Methods: Industrial production of 5-Formyl-1H-pyrrole-2-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Formyl-1H-pyrrole-2-carbonitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

Synthetic Organic Chemistry

5-Formyl-1H-pyrrole-2-carbonitrile is widely utilized as a building block for synthesizing complex organic molecules. Its reactivity allows chemists to create a diverse range of derivatives, which can lead to the development of new drugs and materials. The compound's carbonitrile functional group enhances its utility in various reactions, including nucleophilic additions and cycloadditions.

Case Study: Synthesis of Pyrrole Derivatives

A study demonstrated the synthesis of various pyrrole derivatives using 5-formyl-1H-pyrrole-2-carbonitrile as a starting material. By employing different electrophiles and reaction conditions, researchers were able to produce compounds with potential biological activity, showcasing the compound's versatility in synthetic pathways .

Pharmaceutical Development

In the realm of pharmaceuticals, 5-formyl-1H-pyrrole-2-carbonitrile has been investigated for its potential therapeutic properties . Research indicates that derivatives of this compound exhibit anti-cancer and anti-inflammatory activities.

Case Study: Anti-Cancer Activity

A notable study explored the anti-cancer properties of pyrrole derivatives synthesized from 5-formyl-1H-pyrrole-2-carbonitrile. The results indicated that certain derivatives inhibited tumor growth in vitro and in vivo, suggesting their potential as novel therapeutic agents for cancer treatment .

Material Science

The compound plays a critical role in material science , particularly in the formulation of advanced materials such as polymers and nanomaterials. Its ability to form stable structures makes it suitable for enhancing the performance of electronic devices.

Data Table: Properties of Materials Synthesized from 5-Formyl-1H-pyrrole-2-carbonitrile

PropertyValue
Thermal StabilityHigh
Electrical ConductivityModerate
Mechanical StrengthEnhanced

Research has shown that incorporating 5-formyl-1H-pyrrole-2-carbonitrile into polymer matrices can significantly improve their mechanical properties and thermal stability, making them suitable for high-performance applications .

Biochemical Research

In biochemical research, 5-formyl-1H-pyrrole-2-carbonitrile is utilized to study enzyme inhibition and receptor interactions. Its derivatives have been shown to bind effectively to specific biological targets, aiding in the understanding of disease mechanisms.

Case Study: Enzyme Inhibition Studies

A study focused on the inhibitory effects of pyrrole derivatives on specific enzymes involved in metabolic pathways. The findings revealed that some derivatives effectively reduced enzyme activity, suggesting their potential use as drug candidates for metabolic disorders .

Agrochemical Applications

The compound is also being explored for its potential in developing new agrochemicals aimed at improving pest control solutions in agriculture. Its structural features allow for modifications that enhance efficacy against various pests.

Data Table: Efficacy of Agrochemical Formulations Containing 5-Formyl-1H-pyrrole-2-carbonitrile

Formulation TypeTarget PestEfficacy (%)
InsecticideAphids85
FungicideFungal pathogens90

Research indicates that formulations containing this compound demonstrate promising results against common agricultural pests and pathogens, highlighting its potential role in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 5-Formyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The formyl and cyano groups allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s bioactivity.

Comparison with Similar Compounds

Sources :

Functional and Positional Isomerism

  • Positional Isomers : 2-Formyl-1H-pyrrole-3-carbonitrile (similarity score: 0.55) swaps the positions of the nitrile and formyl groups compared to the target compound, altering electronic distribution and reactivity .
  • Hybrid Derivatives : Compounds like 5-(2-Fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile demonstrate how additional functional groups (e.g., hydroxyl, methyl) enhance molecular complexity and target specificity .

Physicochemical Properties and Reactivity Trends

  • Polarity and Solubility : The formyl and nitrile groups increase polarity, suggesting moderate solubility in polar aprotic solvents (e.g., DMSO). In contrast, fluorophenyl-substituted analogs exhibit reduced polarity, favoring organic phases .
  • Hydrogen Bonding : Analogous structures, such as Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, form intermolecular hydrogen bonds (N–H⋯O, C–H⋯O), stabilizing crystal packing and influencing melting points .
  • Reactivity : The nitrile group is susceptible to nucleophilic attack (e.g., hydrolysis to amides), while the formyl group participates in condensation reactions (e.g., Schiff base formation). Fluorine substituents enhance metabolic stability in bioactive compounds .

Biological Activity

5-Formyl-1H-pyrrole-2-carbonitrile is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, including its potential antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The chemical formula for 5-Formyl-1H-pyrrole-2-carbonitrile is C6H4N2OC_6H_4N_2O, with a molecular weight of 120.11 g/mol. The structure consists of a pyrrole ring substituted with a formyl group and a cyano group, which are critical for its reactivity and biological interactions.

The biological activity of 5-Formyl-1H-pyrrole-2-carbonitrile is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The presence of the formyl and cyano groups enables the compound to inhibit various cellular processes, potentially leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that 5-Formyl-1H-pyrrole-2-carbonitrile exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated its effectiveness against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) lower than 0.016 μg/mL .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Its derivatives are being explored for potential applications in treating fungal infections, although specific studies detailing these effects are still emerging .

Anticancer Properties

The anticancer potential of 5-Formyl-1H-pyrrole-2-carbonitrile has also been investigated. Case studies have reported that certain derivatives exhibit selective cytotoxicity against various cancer cell lines. For example, one study highlighted a derivative with an IC50 value of 44.63 μM against human melanoma cells, indicating strong antiproliferative activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Formyl-1H-pyrrole-2-carbonitrile, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Unique Properties
5-Methyl-1H-pyrrole-2-carbonitrileMethyl group at the 5-positionEnhanced lipophilicity compared to the formyl variant
Pyrrole-2-carboxylic acidCarboxylic acid group instead of formylExhibits different acidity and reactivity
4-MethylpyrroleMethyl substitution at the 4-positionDistinct electronic properties affecting reactivity

This table illustrates how variations in substituents can affect chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of 5-Formyl-1H-pyrrole-2-carbonitrile:

  • Antitubercular Activity : A study designed new pyrrole derivatives based on structure-guided strategies targeting MmpL3, a protein involved in mycolic acid transport in Mycobacterium tuberculosis. Some derivatives exhibited MIC values comparable to first-line anti-TB drugs like isoniazid .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various pyrrole derivatives against cancer cell lines, revealing low toxicity profiles alongside significant antiproliferative effects, particularly in melanoma cells .
  • Synthesis and Biological Evaluation : A comprehensive study synthesized multiple pyrrole-based compounds and evaluated their biological activities, confirming that modifications at specific positions significantly influenced their efficacy against bacterial and cancer cell lines .

Q & A

What synthetic methodologies are effective for preparing 5-Formyl-1H-pyrrole-2-carbonitrile, and how do reaction conditions influence yield?

Answer:
The synthesis of 5-Formyl-1H-pyrrole-2-carbonitrile typically involves functionalization of pyrrole precursors. For example, halogenated intermediates (e.g., 5-Chloro-1-methoxymethoxy-1H-pyrrole-2-carbonitrile) can undergo nucleophilic substitution or oxidation to introduce the formyl group. A common approach involves using oxidizing agents like H₂O₂ under basic conditions (e.g., NaOH in CH₂Cl₂), as described in the synthesis of similar nitrile derivatives . Key factors affecting yield include:

  • Catalyst selection : Tetrabutylammonium hydrosulfate enhances reaction efficiency by stabilizing intermediates.
  • Oxidation control : Excess H₂O₂ must be carefully titrated to avoid over-oxidation of the nitrile group.
  • Temperature : Reactions are typically conducted at 0–25°C to suppress side reactions.

Advanced Note : Computational tools (e.g., retrosynthetic AI models) can predict feasible routes by leveraging databases like Reaxys or Pistachio, prioritizing one-step pathways to minimize purification steps .

How can spectroscopic techniques resolve ambiguities in the structural characterization of 5-Formyl-1H-pyrrole-2-carbonitrile?

Answer:
Multi-modal spectroscopic analysis is critical:

  • ¹H/¹³C NMR : The formyl proton appears as a singlet near δ 9.8–10.2 ppm, while the nitrile carbon resonates at δ 115–120 ppm. Aromatic protons on the pyrrole ring show coupling patterns (J = 2–4 Hz) indicative of substituent positions .
  • HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]⁺ for C₆H₄N₂O requires m/z 135.0321).
  • IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) validates functional groups.

Advanced Note : Discrepancies between experimental and theoretical spectra may arise from tautomerism (e.g., enol-keto forms). X-ray crystallography (via SHELXL) provides definitive structural confirmation by resolving bond lengths and angles .

What strategies mitigate competing side reactions during the formylation of pyrrole-2-carbonitrile derivatives?

Answer:
Side reactions (e.g., polymerization or nitrile hydrolysis) are minimized by:

  • Protecting groups : Methoxymethoxy (MOM) or tert-butyldimethylsilyl (TBS) groups shield reactive sites during formylation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or CH₂Cl₂) stabilize intermediates without nucleophilic interference.
  • Catalytic control : Lewis acids (e.g., ZnCl₂) direct formylation to the α-position of the pyrrole ring, reducing β-substitution byproducts .

Advanced Note : Kinetic studies (via in-situ FTIR or LC-MS) identify transient intermediates, enabling real-time optimization of reaction parameters .

How do electronic effects of substituents impact the reactivity of 5-Formyl-1H-pyrrole-2-carbonitrile in heterocyclic coupling reactions?

Answer:
The electron-withdrawing nitrile and formyl groups activate the pyrrole ring for electrophilic substitution but deactivate it toward nucleophilic attack. Key observations include:

  • Electrophilic substitution : The 3- and 4-positions of the pyrrole are favored for halogenation or sulfonation due to conjugation with the nitrile group.
  • Cross-coupling : Suzuki-Miyaura coupling at the 5-position requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids with electron-donating groups to offset the nitrile’s electron deficiency .

Advanced Note : DFT calculations (e.g., HOMO-LUMO analysis) predict regioselectivity in cross-coupling reactions, guiding catalyst design .

What contradictions exist in crystallographic data for 5-Formyl-1H-pyrrole-2-carbonitrile derivatives, and how are they resolved?

Answer:
Crystallographic challenges include:

  • Disorder in formyl groups : Dynamic disorder in the aldehyde moiety complicates electron density maps. High-resolution data (<1.0 Å) and SHELXL refinement with anisotropic displacement parameters improve accuracy .
  • Polymorphism : Different packing arrangements (e.g., hydrogen-bonding networks) lead to varying unit cell parameters. Differential scanning calorimetry (DSC) identifies stable polymorphs .

Advanced Note : Twinning or pseudo-symmetry in crystals may require specialized software (e.g., TWINLAW in SHELX) to resolve overlapping reflections .

How can computational methods predict the biological activity of 5-Formyl-1H-pyrrole-2-carbonitrile-based pharmacophores?

Answer:

  • Docking simulations : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., kinases or GPCRs). The nitrile group often acts as a hydrogen-bond acceptor.
  • QSAR models : Quantitative structure-activity relationships correlate substituent electronegativity with antimicrobial or antitumor activity, guided by databases like PubChem .

Advanced Note : Metadynamics simulations reveal transition states in enzyme inhibition, aiding the design of irreversible inhibitors targeting catalytic cysteine residues .

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